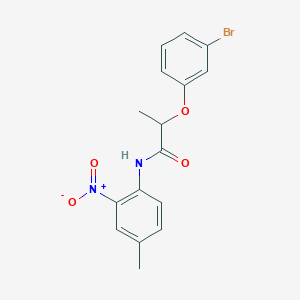

2-(3-bromophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide

説明

特性

IUPAC Name |

2-(3-bromophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O4/c1-10-6-7-14(15(8-10)19(21)22)18-16(20)11(2)23-13-5-3-4-12(17)9-13/h3-9,11H,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVYZHVTAQAKNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(C)OC2=CC(=CC=C2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide typically involves the following steps:

Formation of 3-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.

Preparation of 3-bromophenoxypropanoic acid: The 3-bromophenol is then reacted with 3-chloropropanoic acid in the presence of a base to form 3-bromophenoxypropanoic acid.

Formation of the amide: The final step involves the reaction of 3-bromophenoxypropanoic acid with 4-methyl-2-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form 2-(3-bromophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions

2-(3-bromophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The bromophenoxy group can be subjected to nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Substitution: The amide group can participate in nucleophilic acyl substitution reactions, where the amide is converted to other functional groups such as esters or acids.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.

Major Products

Oxidation: 2-(3-bromophenoxy)-N-(4-methyl-2-aminophenyl)propanamide.

Reduction: Various substituted phenoxypropanamides.

Substitution: Esters, acids, or other derivatives of the original amide.

科学的研究の応用

2-(3-bromophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use as a probe to study biological pathways involving amides and nitro groups.

Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

作用機序

The mechanism of action of 2-(3-bromophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the nitrophenyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

類似化合物との比較

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and selected analogs:

生物活性

2-(3-bromophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide, commonly referred to as BPNMP, is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

General Information

- Chemical Formula : C16H15BrN2O4

- Molecular Weight : 379.21 g/mol

- CAS Number : 632290-80-3

- Synthesis : BPNMP is synthesized from 4-methyl-2-nitroaniline and 3-bromophenol through nucleophilic substitution and acid-base reactions. The compound is characterized using techniques like NMR, IR spectroscopy, and mass spectrometry .

Biological Properties

BPNMP exhibits a range of biological activities, including:

- Antifungal Activity : BPNMP has been shown to inhibit the growth of Candida albicans, a significant pathogenic fungus. This activity is crucial in developing antifungal therapies .

- Anti-inflammatory Effects : The compound reduces inflammation in human cells, indicating potential use in treating inflammatory diseases .

- Anticancer Properties : BPNMP induces apoptosis in various cancer cell lines and inhibits tumor growth in animal models. In vitro studies reveal its effectiveness against cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect |

|---|---|---|

| Antifungal | Candida albicans | Growth inhibition |

| Anti-inflammatory | Human cells | Reduced inflammation |

| Anticancer | MCF-7, U-937 | Induction of apoptosis |

The precise mechanisms underlying the biological activities of BPNMP are still under investigation. However, preliminary studies suggest that the compound may interact with specific biological targets involved in cell proliferation and apoptosis pathways. For instance, flow cytometry assays indicate that BPNMP increases the expression levels of p53 and activates caspase pathways in cancer cells, leading to programmed cell death .

Toxicity and Safety

BPNMP has demonstrated low toxicity in preliminary studies, showing no mutagenic or genotoxic effects. However, comprehensive toxicity assessments are necessary to evaluate its safety profile for potential therapeutic applications .

Applications in Research

Given its promising biological properties, BPNMP is being explored for various applications:

- Lead Compound Development : Its structure can serve as a template for designing new antifungal and anticancer agents .

- Structure-Activity Relationship (SAR) Studies : Researchers are investigating how modifications to the BPNMP structure can enhance its biological activity .

Current State of Research

Research on BPNMP is still evolving. Most studies have focused on its synthesis and initial biological characterization. Future research should aim to explore its pharmacokinetics, long-term toxicity, and broader therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。